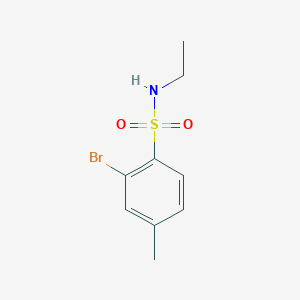

2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide

Description

2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide (CAS: 349485-77-4) is a halogenated sulfonamide derivative with the molecular formula C₉H₁₂BrNO₂S and a molecular weight of 278.17 g/mol . Structurally, it features a bromine atom at the 2-position of the benzene ring, a methyl group at the 4-position, and an ethyl-substituted sulfonamide moiety at the 1-position. This compound is utilized in organic synthesis and pharmaceutical research, particularly as an intermediate in the development of bioactive molecules. Its properties, such as solubility and reactivity, are influenced by the electron-withdrawing bromine atom and the steric effects of the ethyl group, which differentiate it from simpler sulfonamides.

Properties

Molecular Formula |

C9H12BrNO2S |

|---|---|

Molecular Weight |

278.17 g/mol |

IUPAC Name |

2-bromo-N-ethyl-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-5-4-7(2)6-8(9)10/h4-6,11H,3H2,1-2H3 |

InChI Key |

RBDUIUHYJDCLBX-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C=C1)C)Br |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonamidation via Sulfonyl Chloride

This method involves reacting 2-bromo-4-methylbenzenesulfonyl chloride with ethylamine under basic conditions:

2-Bromo-4-methylbenzenesulfonyl chloride + Ethylamine → 2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide

- Dissolve 2-bromo-4-methylbenzenesulfonyl chloride (1.0 equiv.) in dry dichloromethane (DCM).

- Add ethylamine (1.2 equiv.) and triethylamine (1.5 equiv.) dropwise at 0°C.

- Stir for 2–4 hours at room temperature.

- Isolate the product via filtration or extraction, and purify by recrystallization (ethanol/water).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Solvent | Dichloromethane |

| Temperature | 0°C → RT |

| Purification | Recrystallization (ethanol) |

Alkylsulfonate-Amine Condensation

Ethyl-4-bromophenylsulfonate reacts with ethylamine in hydrocarbon solvents under reflux:

Procedure :

- Mix ethyl-4-bromophenylsulfonate (1.0 equiv.) with ethylamine (2.0 equiv.) in dry toluene.

- Reflux at 80–100°C for 6–10 hours under nitrogen.

- Remove ethanol byproduct via distillation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Solvent | Toluene |

| Temperature | 80–100°C |

| Reaction Time | 6–10 hours |

Radical Bromo-Sulfonamidation

A modern approach employs sodium hypobromite and TEMPO for radical-mediated sulfonamidation:

Procedure :

- Combine sulfonamide precursor (1.0 equiv.), sodium hypobromite (5.0 equiv.), and TEMPO (2.0 equiv.) in acetonitrile.

- Irradiate with 23W compact fluorescent light (CFL) at −10°C for 30 minutes.

- Purify via flash chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 47% |

| Solvent | Acetonitrile |

| Temperature | −10°C |

| Light Source | 23W CFL |

Chloramine-T Mediated Synthesis

Adapting methods from N-acylation reactions:

Procedure :

- Treat sodium N-chloro-p-toluenesulfonamide (chloramine-T) with ethylamine and acetyl chloride in CH₂Cl₂/H₂O.

- Stir at room temperature for 12 hours.

- Isolate via filtration and recrystallize from CH₃Cl/hexane.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–77% |

| Solvent | CH₂Cl₂/H₂O |

| Temperature | RT |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Sulfonamidation | High yield, simple conditions | Requires pure sulfonyl chloride |

| Alkylsulfonate-Amine | Scalable, neutral conditions | High-temperature requirement |

| Radical Bromo-Sulfonamidation | Novel pathway | Low yield, specialized setup |

| Chloramine-T | Mild conditions | Multi-step purification |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

Substitution Reactions: Products include azido or thiocyanato derivatives of the original compound.

Oxidation and Reduction: Products include sulfonic acids or sulfinamides, depending on the reaction conditions.

Scientific Research Applications

2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug development.

Material Science: It is used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom can act as an electrophile, facilitating electrophilic aromatic substitution reactions. The sulfonamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide with structurally analogous sulfonamides, emphasizing substituent effects, physical properties, and applications:

Structural and Functional Differences

Substituent Effects: Bromine Position: The 2-bromo substitution in the target compound contrasts with the 4-bromo position in 4-Bromo-N-methyl-benzenesulfonamide , leading to differences in steric hindrance and electronic effects. Functional Groups: Compounds like N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide introduce reactive bromoacetyl groups, enabling further derivatization, unlike the inert ethyl group in the target compound.

Physical Properties :

- The molecular weight of the target compound (278.17 g/mol) is intermediate between simpler brominated sulfonamides (e.g., 242.11 g/mol for 4-Bromo-N-methyl-benzenesulfonamide ) and bulkier derivatives like 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide (436.08 g/mol) .

Applications: Biological Activity: 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate exhibits antimicrobial properties due to its sulfonamide-phenylacetic acid hybrid structure , whereas the target compound’s applications are more focused on synthetic intermediates. Material Science: The dual bromine and nitro groups in 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide suggest utility in halogen-rich polymers or flame retardants .

Research Findings and Trends

- Synthetic Utility : The ethyl group in This compound reduces crystallinity compared to methyl analogues, facilitating solubility in organic solvents during coupling reactions .

- Thermodynamic Stability : Computational studies using density-functional theory (DFT) highlight the role of exact exchange in predicting stability for brominated sulfonamides, with steric effects from substituents significantly influencing energy profiles .

- Crystallographic Data : Structural analyses of related compounds (e.g., N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide ) reveal planar sulfonamide moieties and intermolecular hydrogen bonding, which are critical for crystal packing and stability .

Biological Activity

2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide is a sulfonamide compound with significant biological activity. Sulfonamides are known for their diverse pharmacological properties, primarily as antimicrobial agents. This article explores the biological activity of this specific compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is . Its structure includes a bromine atom, an ethyl group, and a sulfonamide functional group, which are crucial for its biological activity.

Sulfonamides typically exert their effects by inhibiting bacterial folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the biosynthesis of folate in bacteria. This inhibition leads to impaired nucleic acid synthesis and ultimately bacterial cell death .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown that sulfonamides can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity of this compound has been evaluated in vitro against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

Cytotoxicity

While evaluating the safety profile of this compound, cytotoxicity assays reveal that it has a favorable safety margin. Toxicity studies conducted on mammalian cell lines indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development .

Study on Anticancer Activity

Recent studies have explored the potential anticancer properties of sulfonamides, including derivatives like this compound. One notable study demonstrated that certain sulfonamide compounds could induce apoptosis in cancer cell lines such as MDA-MB-231 (a breast cancer cell line). The mechanism was linked to the activation of caspases and increased levels of annexin V-FITC positive cells, indicating late-stage apoptosis .

Evaluation Against Biofilm Formation

Another critical aspect of the biological activity of this compound is its effect on biofilm formation. Biofilms are communities of bacteria that adhere to surfaces and are encased in a protective matrix. Sulfonamides have been shown to disrupt biofilm formation in pathogens like Klebsiella pneumoniae, which is crucial for treating chronic infections .

Research Findings Summary

The biological activities of this compound can be summarized as follows:

| Activity | Findings |

|---|---|

| Antimicrobial | Effective against S. aureus and E. coli |

| Cytotoxicity | Low toxicity in mammalian cells |

| Anticancer | Induces apoptosis in MDA-MB-231 cells |

| Biofilm Inhibition | Disrupts biofilm formation in K. pneumoniae |

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-N-ethyl-4-methylbenzene-1-sulfonamide, and how can reaction conditions be systematically optimized?

Answer: The synthesis of brominated sulfonamides typically involves sulfonylation of amine precursors followed by bromination. For example, describes a method using alkynyl sulfonamides with Et₂Zn catalysis for intramolecular hydroamination. Key parameters include:

- Catalyst selection : Transition metals (e.g., Zn, Ag) improve regioselectivity .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Purification : Column chromatography with hexane/ethyl acetate gradients is critical for isolating high-purity products (m.p. 133–134°C) .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

Answer:

- NMR/FT-IR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.15–7.67 ppm, methyl groups at δ 2.35 ppm) and FT-IR for sulfonamide S=O stretches (~1372 cm⁻¹) .

- X-ray crystallography : Single-crystal studies (e.g., ) resolve bond angles (C–S–N ~108°) and packing interactions, validated via R-factors <0.06 .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for brominated sulfonamides be resolved?

Answer:

Q. What mechanistic insights govern the reactivity of this compound in catalytic hydroamination reactions?

Answer:

Q. How can computational methods predict the biological activity of sulfonamide derivatives?

Answer:

- Docking studies : Use crystal structures (e.g., ) to model interactions with target proteins (e.g., carbonic anhydrase).

- QSAR models : Correlate electronic properties (Hammett σ values of Br/CH₃ substituents) with inhibition constants .

Safety and Handling

Q. What are the best practices for handling brominated sulfonamides in laboratory settings?

Answer:

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure (H373 risk; ).

- Waste disposal : Neutralize with 10% NaOH before incineration to minimize environmental release (P501 guidelines) .

Applications in Drug Discovery

Q. How can this compound serve as a scaffold for kinase inhibitors?

Answer:

- Functionalization : Introduce heterocycles (e.g., pyrimidines) at the bromine site via Suzuki coupling ( ).

- Bioassays : Test inhibitory activity against kinases (e.g., EGFR) using fluorescence polarization assays .

Crystallography and Material Science

Q. What crystallographic parameters are critical for validating sulfonamide purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.